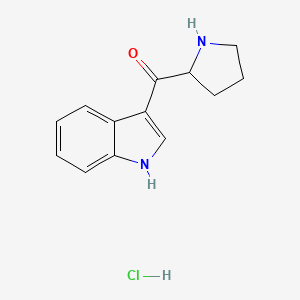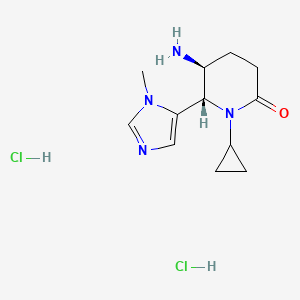
(5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one;dihydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a piperidin-2-one core, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps may include:
- Formation of the piperidin-2-one ring through cyclization reactions.
- Introduction of the cyclopropyl group via cyclopropanation reactions.
- Functionalization of the imidazole ring.
- Amination to introduce the amino group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the imidazole ring.
Reduction: Reduction reactions could target the carbonyl group in the piperidin-2-one core.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a potential therapeutic agent.
Medicine
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. Molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
相似化合物的比较
Similar Compounds
- (5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one
- (5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one;monohydrochloride
Uniqueness
The dihydrochloride form of the compound might offer improved solubility or stability compared to other similar compounds. Its unique structural features, such as the cyclopropyl and imidazole groups, could confer specific biological activities or chemical reactivity.
属性
分子式 |
C12H20Cl2N4O |
|---|---|
分子量 |
307.22 g/mol |
IUPAC 名称 |
(5S,6S)-5-amino-1-cyclopropyl-6-(3-methylimidazol-4-yl)piperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C12H18N4O.2ClH/c1-15-7-14-6-10(15)12-9(13)4-5-11(17)16(12)8-2-3-8;;/h6-9,12H,2-5,13H2,1H3;2*1H/t9-,12-;;/m0../s1 |
InChI 键 |
LDOARDKKPCEHJX-ZUCQERFBSA-N |
手性 SMILES |
CN1C=NC=C1[C@@H]2[C@H](CCC(=O)N2C3CC3)N.Cl.Cl |
规范 SMILES |
CN1C=NC=C1C2C(CCC(=O)N2C3CC3)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


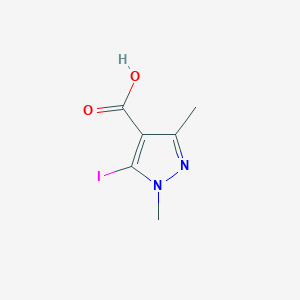
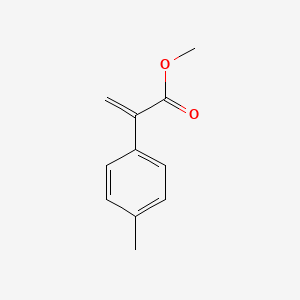

![Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid](/img/structure/B13494132.png)
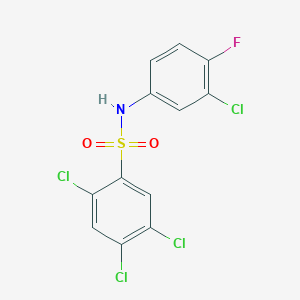
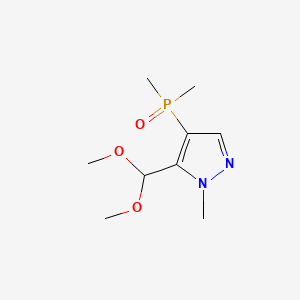
![methyl[(1R)-1-(pyridin-4-yl)ethyl]amine](/img/structure/B13494149.png)
![Tert-butyl 4-({[(benzyloxy)carbonyl]amino}methyl)-4-fluoropiperidine-1-carboxylate](/img/structure/B13494150.png)
![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride](/img/structure/B13494153.png)
![Tert-butyl 3-{3-hydroxybicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate](/img/structure/B13494155.png)
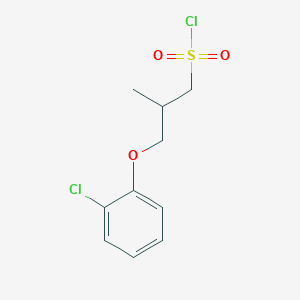
![tert-butyl (2S)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B13494163.png)
